This analysis aims to synthesize existing knowledge regarding 2-(3-Methoxy-4-nitrophenyl)acetonitrile while ensuring clarity and depth in each section. The focus will be on the compound's chemical properties, synthesis methods, and practical applications in various fields.
The synthesis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile typically involves several steps:
These steps are crucial for achieving high yields and maintaining the integrity of the compound throughout the synthesis process.
The molecular formula of 2-(3-Methoxy-4-nitrophenyl)acetonitrile is . Its structure features:
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a unique electronic environment that influences its chemical behavior.
2-(3-Methoxy-4-nitrophenyl)acetonitrile participates in various chemical reactions:
These reactions illustrate the compound's versatility as a building block in organic synthesis.
The mechanism of action for 2-(3-Methoxy-4-nitrophenyl)acetonitrile varies depending on the specific reaction it undergoes:
Understanding these mechanisms is essential for predicting how this compound will behave in different chemical environments.
The physical and chemical properties of 2-(3-Methoxy-4-nitrophenyl)acetonitrile include:
These properties are critical for its handling and application in laboratory settings.
2-(3-Methoxy-4-nitrophenyl)acetonitrile has several scientific applications:
2-(3-Methoxy-4-nitrophenyl)acetonitrile (CAS: 104103-16-4) is a nitrile-functionalized aromatic compound with the systematic IUPAC name (3-methoxy-4-nitrophenyl)acetonitrile. Its molecular formula is C₉H₈N₂O₃, corresponding to a molecular weight of 192.17 g/mol [1]. The structure consists of a benzene ring substituted with an electron-donating methoxy group (–OCH₃) at the meta-position and an electron-withdrawing nitro group (–NO₂) at the para-position relative to the acetonitrile side chain (–CH₂CN). Key identifiers include:
Computational chemistry data reveals a topological polar surface area (TPSA) of 76.16 Ų and a calculated LogP (octanol-water partition coefficient) of 1.81, indicating moderate lipophilicity [1] [3]. The compound typically exists as a crystalline powder at room temperature and requires storage in dry, cool conditions (2–8°C) to maintain stability [1].
Table 1: Chemical Identifiers and Properties of 2-(3-Methoxy-4-nitrophenyl)acetonitrile
| Property | Value |
|---|---|
| CAS Registry Number | 104103-16-4 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | (3-Methoxy-4-nitrophenyl)acetonitrile |
| SMILES | COC1=C(C=CC(=C1)CC#N)N+[O-] |
| InChI Key | IDPPRCQJYOEPEJ-UHFFFAOYSA-N |
| Purity | ≥95% |
| Physical Form | Powder |
This compound emerged as a specialty synthon in the late 20th century, coinciding with advances in regioselective aromatic substitution. Early synthetic routes relied on electrophilic nitration of 3-methoxyphenylacetonitrile, but faced challenges in controlling nitro group regiochemistry due to competing meta versus ortho substitution effects [5]. A significant breakthrough came with adaptations of the Duff formylation reaction, where magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde enabled ortho-selective functionalization of phenols—though this method proved ineffective for (4-hydroxyphenyl)acetonitrile derivatives due to electronic deactivation [2].
Modern synthesis leverages halogenation-cyanation sequences or direct nitration under controlled conditions. For example, 2-(4-methoxy-2-nitrophenyl)acetonitrile (CAS: 105003-90-5), an isomer, is synthesized via nitration of p-methoxyphenylacetonitrile precursors, achieving yields of ~21% [5]. The 3-methoxy-4-nitro regioisomer benefits from optimized nitrating mixtures (e.g., HNO₃/Ac₂O) that minimize byproducts. These methods established it as a precursor to complex heterocycles and active pharmaceutical ingredients (APIs), filling a niche for electron-deficient nitrile building blocks.
The molecule’s dual functionality—electron-rich methoxy group and electron-deficient nitrile/nitro motifs—enables diverse transformations critical in drug design:
Table 2: Medicinal Chemistry Applications of Structural Analogs
| Analog Compound | CAS Number | Therapeutic Target | Key Feature |
|---|---|---|---|
| 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile | 97655-14-6 | CNS Agents | 4-Methyl enhances BBB penetration |
| 2-(4-Methoxy-2-nitrophenyl)acetonitrile | 105003-90-5 | Heterocycle Synthesis | Ortho-nitro facilitates cyclization |
| N-(2,4-Dinitrophenyl)benzamides | N/A | MAO Inhibitors | Competitive inhibition (Ki = 6.3 nM) |
Electronic modulation by substituents profoundly impacts bioactivity. For example, adding a 4-methyl group (as in 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile, CAS: 97655-14-6) increases lipophilicity (LogP = 1.40 → 1.85), enhancing blood-brain barrier permeability in neuroactive agents [8]. Conversely, ester or carboxyl groups diminish reactivity due to steric and electronic effects [2]. Current research focuses on coupling this nitrile with heteroaryl systems to develop multitarget ligands for neurological disorders, leveraging its compact size and synthetic tractability [9].
Table 3: Substituent Effects on Nitrophenylacetonitrile Derivatives
| Substituent Pattern | LogP | Reactivity Notes |
|---|---|---|
| 3-OMe, 4-NO₂ | 1.81 | Balanced electronic profile; SNAr at 4-NO₂ |
| 4-OMe, 2-NO₂ | 1.40 | Ortho-nitro enhances intramolecular cyclization |
| 5-OMe-4-Me, 2-NO₂ | ~1.85 | Methyl boosts lipophilicity for CNS targeting |
| 4-CO₂Me, 2-NO₂ | 1.30 | Ester deactivates ring; slower reactions |
This compound exemplifies strategic molecular design, where orthogonal functional groups enable programmable synthetic diversification toward biologically active targets.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7